

Quantitative Data Summary of Fenticonazole Nitrate Formulations

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Compound Focus: Fenticonazole Nitrate

CAS No.: 73151-29-8

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The table below consolidates critical characterization data and in vivo findings from recent studies on advanced **fenticonazole nitrate** formulations.

Formulation Type	Key In Vitro Characteristics (Optimum Formulation)	In Vivo Model & Key Findings	Reference
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| **Terpesomes (Ocular)** [1] | **EE%**: $79.02\% \pm 2.35\%$ **PS**: $287.25 \text{ nm} \pm 9.55 \text{ nm}$ **PDI**: 0.46 ± 0.01 **ZP**: $+36.15 \text{ mV} \pm 1.06 \text{ mV}$ | **Model**: Albino rabbits **Finding**: Significantly higher ocular retention and antifungal activity in tears compared to drug suspension. Histopathology confirmed safety. [1] || | **Trans-Novasomes (Topical)** [2] | **EE%**: $\sim 100\%$ **PS**: $358.60 \text{ nm} \pm 10.76 \text{ nm}$ **PDI**: 0.51 ± 0.004 **ZP**: $-30.00 \text{ mV} \pm 0.80 \text{ mV}$ | **Model**: Patients with tinea corporis (Clinical study) **Finding**: Superior clinical cure of fungal lesions compared to Miconaz cream. [2] || | **Terpesomes (Vaginal)** [3] | **EE%**: $62.18\% \pm 1.39\%$ **PS**: $310.00 \text{ nm} \pm 8.16 \text{ nm}$ **PDI**: 0.20 ± 0.10 **ZP**: $-10.19 \text{ mV} \pm 0.20 \text{ mV}$ | **Model**: Rats with vaginal candidiasis **Finding**: FTN-TPs gel showed significant inhibition of infection with minimal histopathological changes. [3] || | **Novasomes (Ocular)** [4] | Information on specific values for the optimum formulation was not fully detailed in the provided text. | Information not detailed in the provided excerpt. [4] ||

Frequently Asked Questions & Troubleshooting

Here are answers to some specific issues researchers might encounter.

Q1: How can I improve the corneal permeability and residence time of fenticonazole nitrate for ocular fungal infections?

A: A primary challenge is the poor ocular bioavailability of topical drugs. To address this:

- **Strategy:** Develop **terpene-enriched vesicles (Terpesomes)** [1].
- **Mechanism:** Terpenes (e.g., limonene, fenchone) act as penetration enhancers. Furthermore, incorporating a positive charge inducer like **stearylamine** enhances electrostatic interaction with the negatively charged corneal mucin, significantly improving pre-corneal residence time [1].
- **Troubleshooting Tip:** If residence time is insufficient, check the zeta potential of your vesicles. A highly positive value ($> +30$ mV) is indicative of good mucoadhesive potential [1].

Q2: Our topical fenticonazole formulation has poor skin penetration. What vesicular system can augment its delivery?

A: Conventional creams may not effectively penetrate the stratum corneum.

- **Strategy:** Utilize **Trans-Novasomes** [2].
- **Mechanism:** These vesicles contain **Brij** as an edge activator. The polyethylene glycol (PEG) chains in Brij enhance water uptake in the skin, causing swelling and widening intercellular junctions. This allows the vesicles to deform and penetrate deeply into the epidermal layers [2].
- **Troubleshooting Tip:** If penetration is still inadequate, consider the type of Brij used. Different types (e.g., Brij 93 vs. Brij 58) have different acyl and PEG chain lengths, which can significantly impact the flexibility and penetration-enhancing properties of the vesicles [2].

Q3: What is a suitable in vivo model for assessing the efficacy and safety of a vaginal fenticonazole formulation?

A: The rabbit vagina is a well-validated and sensitive model for this purpose.

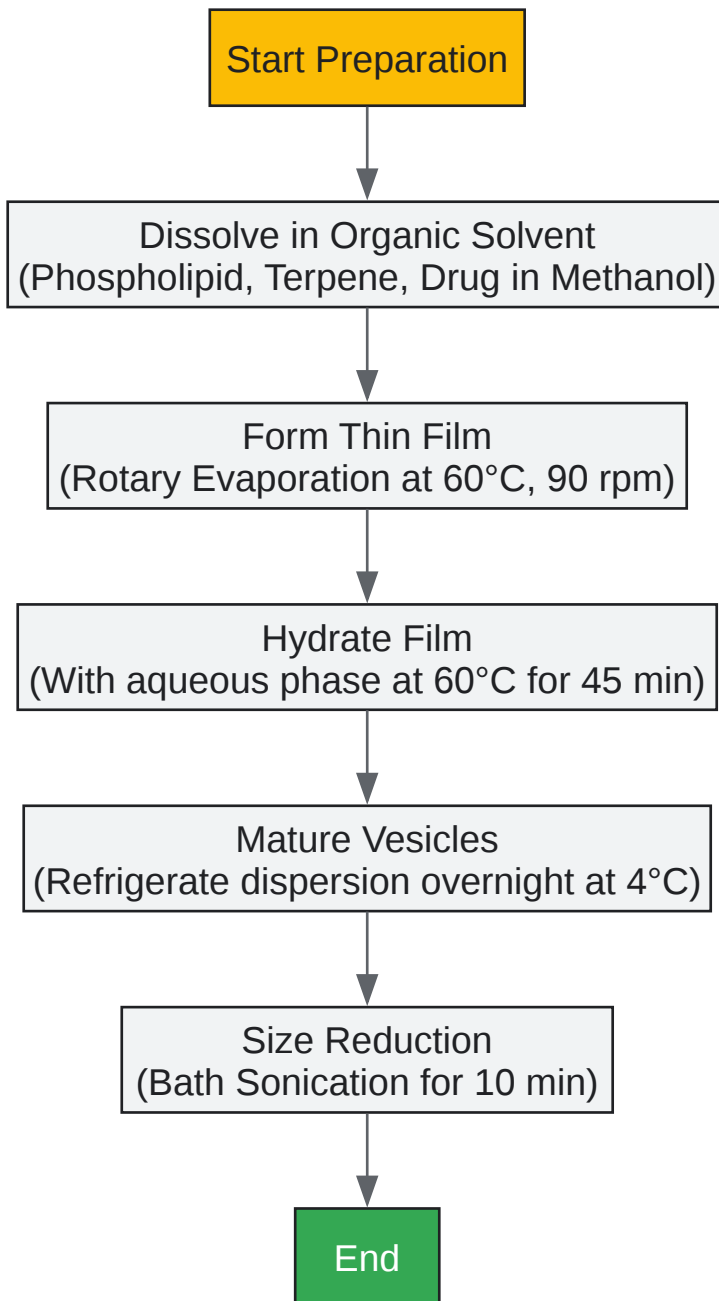
- **Justification:** The rabbit vaginal submucosa is sensitive and initiates an inflammatory response to minimal irritant stimuli, making it a robust model for irritation testing. Studies have shown it behaves similarly to the human vagina regarding azole permeability and local toxicity [5].
- **Protocol Insight:** A typical study involves a single intravaginal administration of the formulation (e.g., 20 mg/animal in New Zealand rabbits). Blood samples are collected over time (e.g., up to 72 hours) to assess systemic permeability, and vaginal tissue is examined histopathologically for signs of irritation or toxicity [5].

Experimental Protocols & Workflows

Here are detailed methodologies for key experiments cited in the literature.

Protocol 1: Preparation of Fenticonazole-Loaded Terpesomes (Thin Film Hydration) [1]

This is a standard method used for preparing lipid-based vesicles.



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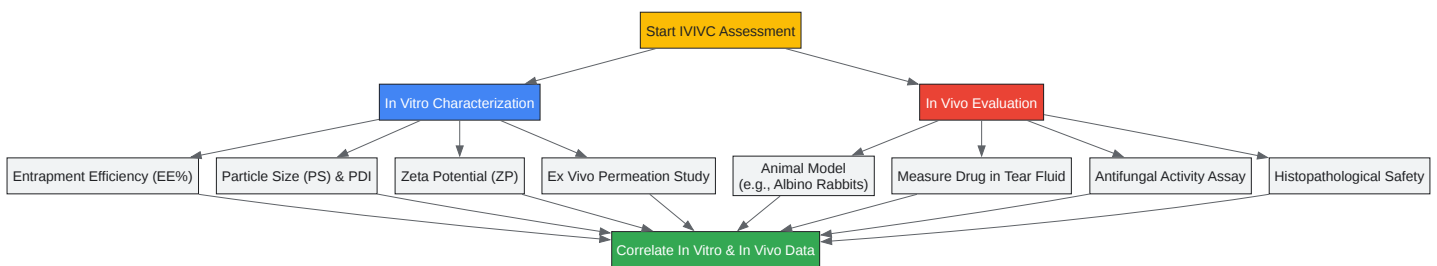
Key Steps: [1]

- **Dissolution:** Weigh Phosphatidylcholine (100 mg), the selected terpene (e.g., 10-30 mg), and **Fenticonazole nitrate** (10 mg) into a round-bottom flask. Dissolve them in 10 mL of methanol.
- **Film Formation:** Use a rotary evaporator to remove the organic solvent under vacuum at 60°C and 90 rpm, forming a thin lipid film on the inner wall of the flask.
- **Hydration:** Hydrate the dry film with 10 mL of distilled water (pre-heated to 60°C, which is above the lipid's phase transition temperature) for 45 minutes. Using glass beads can aid in complete hydration.

- **Maturation:** Allow the vesicle dispersion to stand overnight at 4°C to form mature, stable vesicles.
- **Size Reduction:** Subject the dispersion to bath sonication for about 10 minutes to reduce the particle size and improve uniformity (reduce PDI).

Protocol 2: Experimental Workflow for IVIVC Assessment (Ocular Delivery Example)

While a formal IVIVC may not be established, the following workflow outlines the parallel experiments needed to build a correlation.



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Key Steps: [1]

- **In Vitro Profiling:** Thoroughly characterize the optimized formulation for **EE%, PS, PDI, and ZP** as listed in the table above. These are Critical Quality Attributes (CQAs) that influence in vivo performance.
- **In Vivo Assessment:**
 - **Model:** Use albino rabbits.
 - **Ocular Retention:** Instill the formulation and measure the drug concentration retained in the tear fluid at predetermined time intervals.
 - **Efficacy:** Assess the antifungal activity (e.g., against *Candida albicans*) retained in the tears.

- **Safety:** Perform histopathological examination of the treated corneal tissue to confirm biocompatibility and lack of irritation.
- **Data Correlation:** Plot the in vitro permeation data (if available from ex vivo studies) against the in vivo absorption/effect data. A linear relationship would indicate a Level A correlation, which is the highest category.

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